异硫氰酸新戊酰

描述

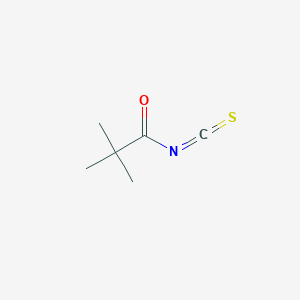

Pivaloyl isothiocyanate is a compound with the molecular formula C6H9NOS . It is also known by other names such as 2,2-DIMETHYLPROPANOYL ISOTHIOCYANATE .

Synthesis Analysis

The synthesis of a compound related to Pivaloyl isothiocyanate, N-((4-acetylphenyl)carbamothioyl)pivalamide, was achieved by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Molecular Structure Analysis

The molecular weight of Pivaloyl isothiocyanate is 143.21 g/mol . The IUPAC name for this compound is 2,2-dimethylpropanoyl isothiocyanate .Chemical Reactions Analysis

Isothiocyanates, such as Pivaloyl isothiocyanate, are bioactive products resulting from enzymatic hydrolysis of glucosinolates, which are abundant secondary metabolites in the botanical order Brassicales .Physical And Chemical Properties Analysis

Pivaloyl isothiocyanate has a topological polar surface area of 61.5 Ų . It has a complexity of 162 and a covalently-bonded unit count of 1 .科学研究应用

医药和有机中间体的合成

异硫氰酸新戊酰在各种医药和有机中间体的合成中发挥着重要作用。它已被用于合成D-葡萄糖吡喃糖异硫氰酸酯的新方法的开发,为合成硫脲、核苷、杂环化合物和多肽等糖基衍生物提供了重要的中间体 (周国斌,2006)。

化学化合物中的N-氢键的形成

异硫氰酸新戊酰已用于合成1-酰基脲化合物。这些化合物表现出有趣的分子特性,例如分子内和分子间的N-H•••O=C氢键,这极大地促进了这些化学实体的稳定性和结构 (A. Saeed et al., 2021)。

在有机合成和催化中的应用

异硫氰酸新戊酰的用途延伸到有机合成和催化。例如,它已被用于Rh(III)催化的C-H活化过程中,这对于合成复杂有机化合物至关重要 (T. Hyster et al., 2013)。

在荧光染料和数据系统中的应用

异硫氰酸新戊酰衍生物已被合成用于荧光染料,表现出强荧光和超快衰变,这有利于在光纤等快速数据系统中的应用 (H. Langhals et al., 2021)。

核苷和其他化学实体的保护

它已被用作核苷合成中的保护基团,在各种条件下显示出效率和选择性 (M. Sobkowski, 2010)。此外,其改性形式氰基新戊酰已被用作寡糖组装中的保护基团,在温和条件下提供了稳定性和易于去除等优点 (A. Volbeda et al., 2016)。

材料性能的增强

异硫氰酸新戊酰衍生物已被用于提高纳米纤维素对热解聚的抵抗力,增强热稳定性,这在各种材料应用中很有价值 (M. Agustin et al., 2017)。

多方面的化学合成

它的用途还体现在多种化学合成中,例如γ-内酰胺、异喹啉酮、吡啶和各种其他复杂有机结构的产生,展示了它在有机化学中的多功能性。例如,在γ-内酰胺的合成中,它被用于涉及Rh(III)催化的C-H活化和环化过程的反应中,这对于产生具有特定立体中心的化合物至关重要 (T. Hyster et al., 2013), (J. Neely & T. Rovis, 2013)。

不对称合成和催化剂开发

异硫氰酸新戊酰衍生物在不对称合成中至关重要,有助于开发手性催化剂。例如,一项关于吲哚的不对称C-H环化研究使用了O-新戊酰1-吲哚异羟肟酸,导致合成新的1,2-二氢-3H-咪唑并[1,5-a]吲哚-3-酮衍生物,具有优异的对映选择性 (Xiaohong Chen et al., 2017)。

材料科学和纳米技术的进步

用异硫氰酸新戊酰衍生物改性纳米纤维素可以改善材料性能,例如增强对热解聚的抵抗力。这种改性技术可以显着提高纳米纤维素的热稳定性,使其更适合各种工业应用 (M. Agustin et al., 2017)。

作用机制

Target of Action

Pivaloyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It has been shown to interact with a variety of enzymes, such as acetyl cholinesterase (AChE), butyl cholinesterase (BChE), alpha amylase, and urease . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

The primary mechanism of action of isothiocyanates, including Pivaloyl isothiocyanate, is through the induction of apoptosis and inhibition of the cell cycle . This is particularly relevant in the context of cancer cells, where the compound can induce cell death and prevent the proliferation of cancerous cells .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage . These biochemical pathways are critical for maintaining cellular homeostasis, and their disruption can lead to various disease states.

Result of Action

The result of Pivaloyl isothiocyanate’s action can be seen at the molecular and cellular levels. At the molecular level, it interacts with various enzymes and modulates their activity . At the cellular level, it can induce apoptosis and inhibit the cell cycle , leading to cell death and prevention of cell proliferation, particularly in cancer cells.

Action Environment

The action of Pivaloyl isothiocyanate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . Additionally, the presence of other compounds in the environment can also influence its action. For example, the presence of certain solvents can enhance or inhibit the compound’s interaction with its targets .

未来方向

Pivaloyl isothiocyanate and related compounds have potential for future research and applications. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide, synthesized from Pivaloyl isothiocyanate, has been studied as a multi-targeted chemical that might be exploited as a drug-like contender in the future .

生化分析

Biochemical Properties

Pivaloyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes. For instance, pivaloyl isothiocyanate has been shown to inhibit the activity of certain enzymes by modifying their active sites, thereby altering their catalytic functions .

Cellular Effects

Pivaloyl isothiocyanate influences various cellular processes by interacting with key cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pivaloyl isothiocyanate can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of pivaloyl isothiocyanate involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The binding interactions of pivaloyl isothiocyanate with biomolecules are primarily driven by its isothiocyanate group, which is highly reactive towards nucleophilic sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pivaloyl isothiocyanate can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to pivaloyl isothiocyanate has been observed to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of pivaloyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, pivaloyl isothiocyanate can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

Pivaloyl isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways that involve conjugation with glutathione, followed by enzymatic degradation. These metabolic processes can affect the levels of metabolites within the cell, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, pivaloyl isothiocyanate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, pivaloyl isothiocyanate can be transported into cells via facilitated diffusion and may accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of pivaloyl isothiocyanate plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, pivaloyl isothiocyanate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

属性

IUPAC Name |

2,2-dimethylpropanoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-6(2,3)5(8)7-4-9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZRSVQOVMQGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)

![[(E)-3-phenylprop-2-enyl] N-(2-nitrophenyl)carbamate](/img/structure/B3372850.png)

![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)

![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)

![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)